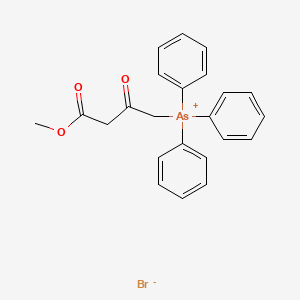
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is a chemical compound known for its unique structure and properties. It is a member of the arsonium family, which are organic compounds containing arsenic. This compound is characterized by the presence of a triphenyl group attached to an arsonium ion, along with a 4-methoxy-2,4-dioxobutyl side chain and a bromide counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide typically involves the reaction of triphenylarsine with a suitable alkylating agent. One common method is the reaction of triphenylarsine with 4-methoxy-2,4-dioxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: It can be reduced to form arsonium hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: Arsonium hydrides.
Substitution: Corresponding arsonium halides (chloride, iodide).
Aplicaciones Científicas De Investigación
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphonium bromide: Similar structure but contains phosphorus instead of arsenic.
Triphenylstibonium bromide: Contains antimony instead of arsenic.
Triphenylbismuthonium bromide: Contains bismuth instead of arsenic.
Uniqueness
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is unique due to the presence of the arsonium ion, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs.
Propiedades
Número CAS |
212378-11-5 |
|---|---|
Fórmula molecular |
C23H22AsBrO3 |
Peso molecular |
501.2 g/mol |
Nombre IUPAC |
(4-methoxy-2,4-dioxobutyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C23H22AsO3.BrH/c1-27-23(26)17-22(25)18-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OSSKUIUWJAYLSE-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


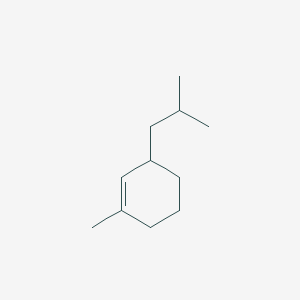
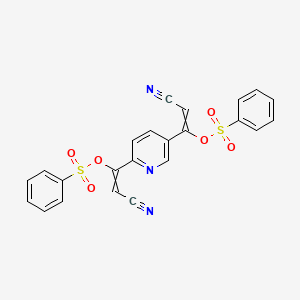
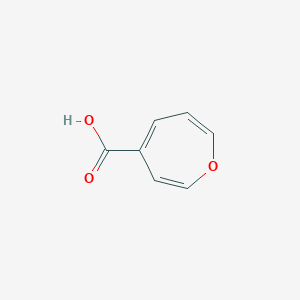
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
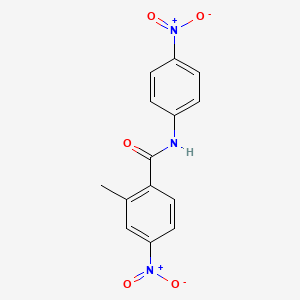
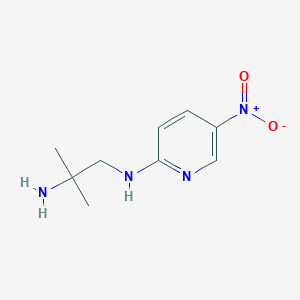
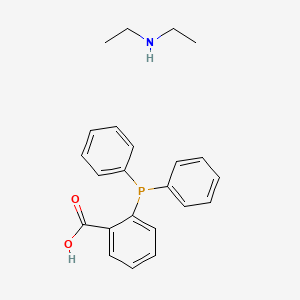
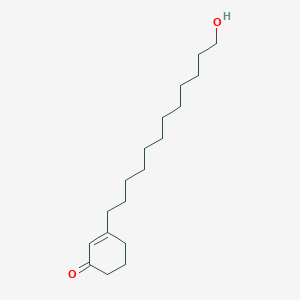
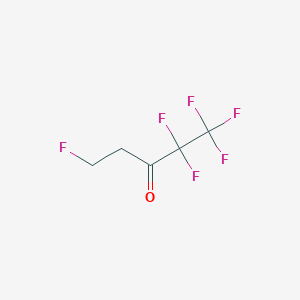
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
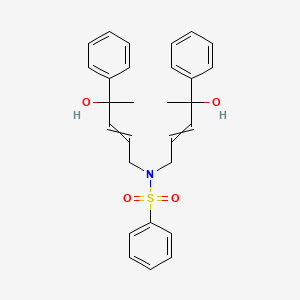
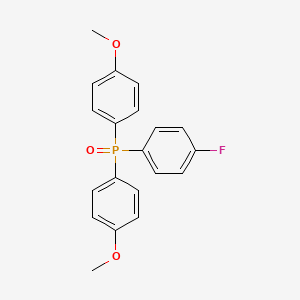
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
